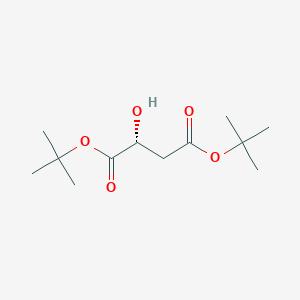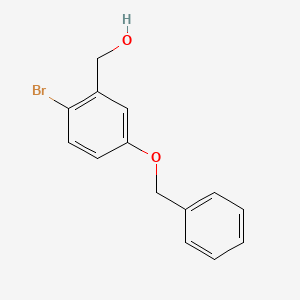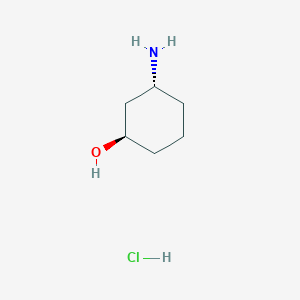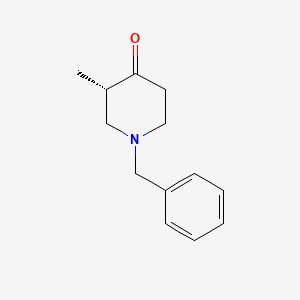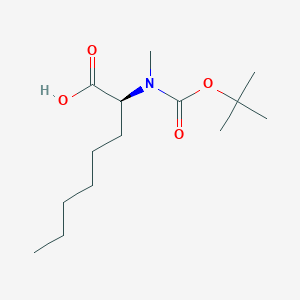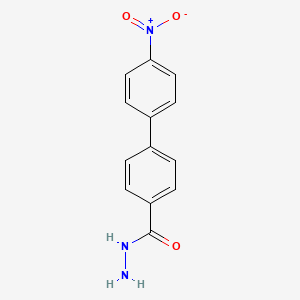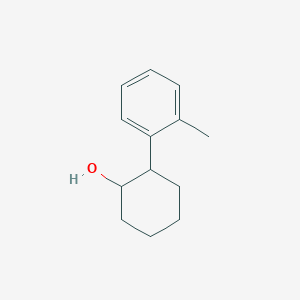
2-(o-Tolyl)cyclohexanol
描述
2-(o-Tolyl)cyclohexanol is an organic compound that belongs to the class of alcohols It features a cyclohexane ring bonded to a hydroxyl group and an o-tolyl group (a benzene ring with a methyl group at the ortho position)
准备方法
Synthetic Routes and Reaction Conditions
2-(o-Tolyl)cyclohexanol can be synthesized through several methods. One common approach involves the Grignard reaction, where o-tolylmagnesium bromide reacts with cyclohexanone to form the desired product. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures.
Another method involves the reduction of 2-(o-tolyl)cyclohexanone using sodium borohydride or lithium aluminum hydride as reducing agents. This reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 2-(o-tolyl)cyclohexanone. This process uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions to achieve high yields.
化学反应分析
Types of Reactions
2-(o-Tolyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(o-tolyl)cyclohexanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to 2-(o-tolyl)cyclohexane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in an inert solvent.
Major Products
Oxidation: 2-(o-Tolyl)cyclohexanone
Reduction: 2-(o-Tolyl)cyclohexane
Substitution: 2-(o-Tolyl)cyclohexyl chloride or bromide
科学研究应用
2-(o-Tolyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a cardioplegic agent, which could be used during cardiac surgery to induce cardiac arrest.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2-(o-Tolyl)cyclohexanol involves its interaction with specific molecular targets. For instance, as a cardioplegic agent, it may act on ion channels in cardiac cells to induce a temporary cessation of cardiac activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of calcium and potassium ion channels.
相似化合物的比较
Similar Compounds
Cyclohexanol: A simpler analog without the o-tolyl group.
2-(m-Tolyl)cyclohexanol: Similar structure but with the methyl group at the meta position.
2-(p-Tolyl)cyclohexanol: Similar structure but with the methyl group at the para position.
Uniqueness
2-(o-Tolyl)cyclohexanol is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The ortho position of the methyl group can lead to steric effects that alter the compound’s interaction with enzymes and receptors compared to its meta and para analogs.
属性
IUPAC Name |
2-(2-methylphenyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-3,6-7,12-14H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDCRHPZMQFMID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290884 | |
| Record name | 2-(o-Tolyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
523-25-1 | |
| Record name | 2-(o-Tolyl)cyclohexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(o-Tolyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
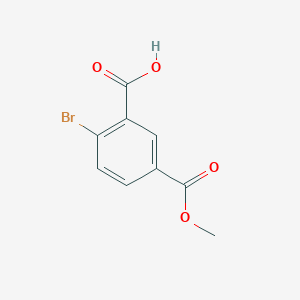
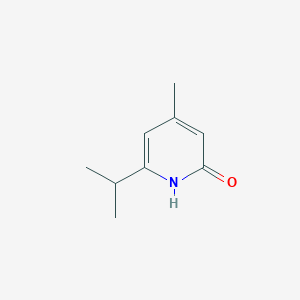
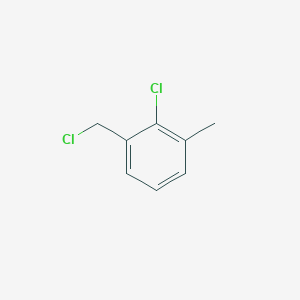
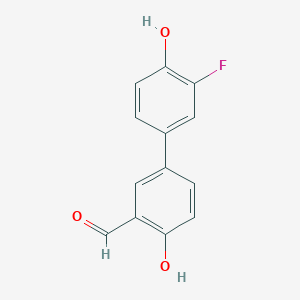
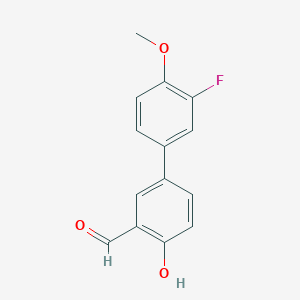
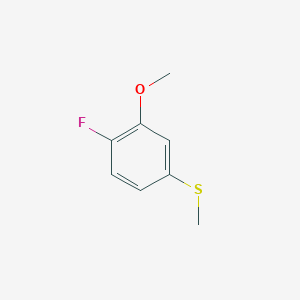
![2-[(1Z)-2-Nitroprop-1-en-1-yl]furan](/img/structure/B6334112.png)

